molecular formula C24H19ClN2O2 B2936137 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327171-69-6

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2936137
CAS No.: 1327171-69-6
M. Wt: 402.88
InChI Key: QVWXWHDLIMMYSW-PNHLSOANSA-N
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Description

(2Z)-2-[(5-Chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a 2-imino-2H-chromene-3-carboxamide backbone with a 5-chloro-2-methylphenylimino group and an N-(2-methylphenyl) substituent. Chromene derivatives are known for their diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities . The synthesis of such compounds typically involves condensation reactions between substituted salicylaldehydes and cyanoacetamide or its analogs, catalyzed by bases like piperidine . Modifications to the phenylimino and carboxamide substituents significantly influence physicochemical properties and biological efficacy, making structural analogs valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-13-17-8-4-6-10-22(17)29-24(19)27-21-14-18(25)12-11-16(21)2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWXWHDLIMMYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Biological Activity Insights (Inferred) References
(2Z)-2-[(5-Chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (Target) C₂₄H₂₀ClN₂O₂ (inferred) R₁: 5-Cl, 2-Me; R₂: 2-Me ~409.89 Chloro and methyl groups enhance lipophilicity; potential kinase inhibition Likely moderate bioactivity due to balanced logP
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide C₂₂H₁₃Cl₂FN₂O₂ R₁: 5-Cl, 2-F; R₂: 4-Cl 427.26 Fluorine increases electronegativity; dual chloro groups may improve binding Enhanced selectivity for hydrophobic targets
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) C₁₇H₁₃ClN₂O₃ R₁: 8-OMe; R₂: 2-Cl 328.75 Methoxy group improves solubility; chloro maintains hydrophobicity Potential antifungal/antibacterial activity
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₄H₂₁N₂O₄ R₁: 3-OMe; R₂: 2-OMe 401.44 Methoxy groups enhance solubility but reduce membrane permeability Likely lower potency in hydrophobic environments

Physicochemical Properties

  • Lipophilicity : Chloro and methyl groups (target compound) increase logP compared to methoxy analogs, favoring membrane penetration .
  • Solubility : Methoxy-substituted compounds (e.g., ) exhibit higher aqueous solubility due to polar oxygen atoms .
  • Spectral Data : IR and NMR spectra for analogs confirm imine (C=N, ~1600–1650 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹) functionalities .

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